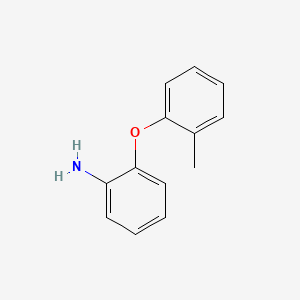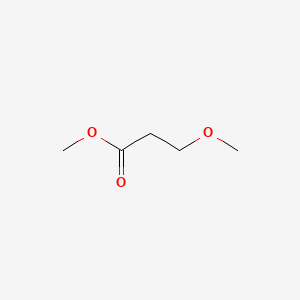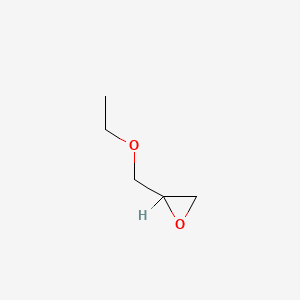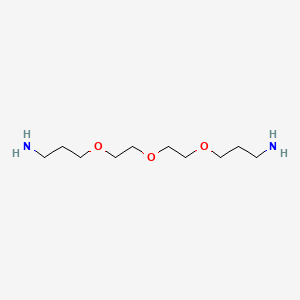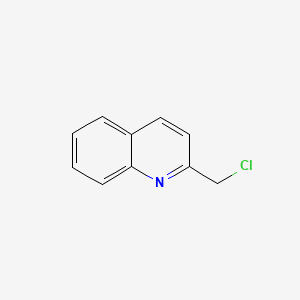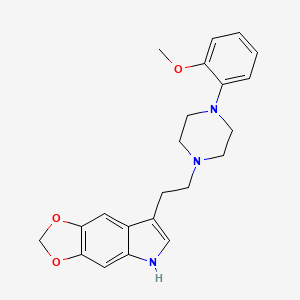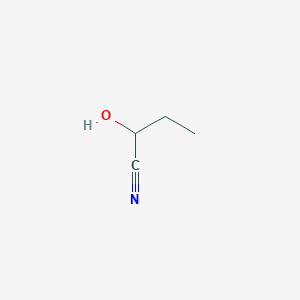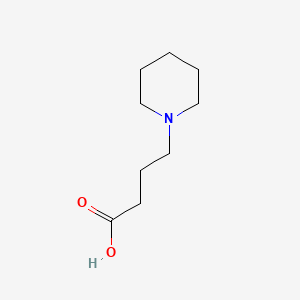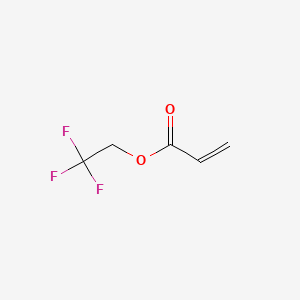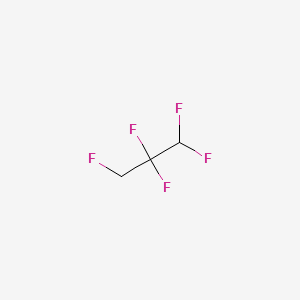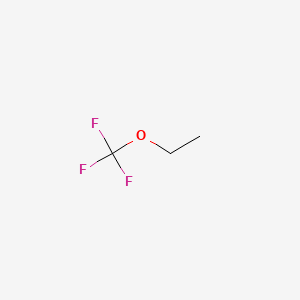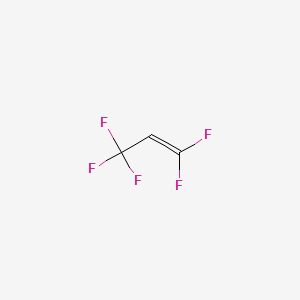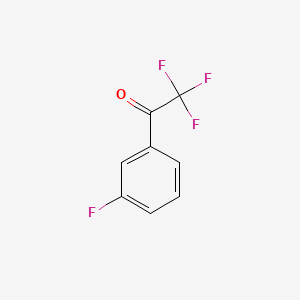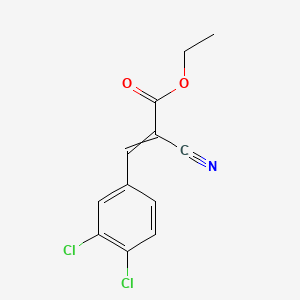
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C12H9Cl2NO2 It is a derivative of acrylate, characterized by the presence of a cyano group and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives like ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
科学研究应用
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyano and acrylate groups.
Industry: Utilized in the production of polymers and materials with unique properties, such as adhesives and coatings.
作用机制
The mechanism of action of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dichlorophenyl group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use.
相似化合物的比较
- Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(3,5-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(4-chlorophenyl)acrylate
Comparison: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can affect the compound’s electronic properties, reactivity, and interactions with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
属性
CAS 编号 |
55417-50-0 |
|---|---|
分子式 |
C12H9Cl2NO2 |
分子量 |
270.11 g/mol |
IUPAC 名称 |
ethyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5- |
InChI 键 |
BAGNYLHFEFULOF-UITAMQMPSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
手性 SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
规范 SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


